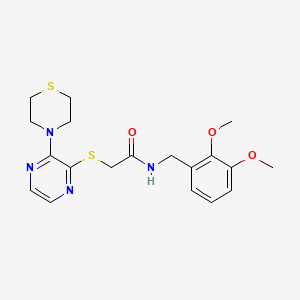

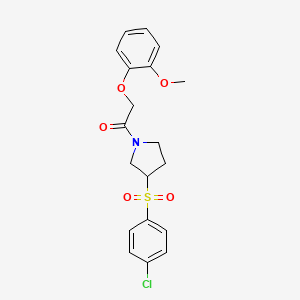

N-(2-cyclohexyl-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

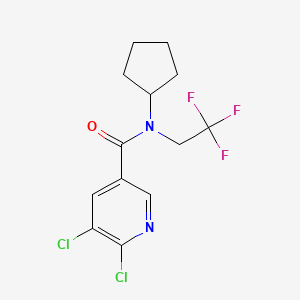

N-(2-cyclohexyl-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide, commonly known as CFM-2, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CFM-2 is a sulfonamide derivative that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs).

科学的研究の応用

Cyclooxygenase-2 Inhibition

Research led by Hashimoto et al. (2002) focused on derivatives of benzenesulfonamide, similar to the compound , as cyclooxygenase-2 (COX-2) inhibitors. They discovered that introducing a fluorine atom increases COX1/COX-2 selectivity. This work led to the development of JTE-522, a potent, highly selective, and orally active COX-2 inhibitor for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Molecular Decomposition Studies

Bonner and Ko (1992) investigated the decomposition of N-hydroxybenzenesulfonamide in alkaline solutions. They provided detailed kinetic and thermodynamic insights, which are crucial for understanding the reactivity and stability of similar sulfonamide compounds (Bonner & Ko, 1992).

Radical N-Demethylation of Amides

Yi et al. (2020) developed a method for N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide, which is structurally related to the compound . This process involves single-electron transfer, hydrogen-atom transfer, and hydrolysis, revealing potential applications in organic synthesis (Yi et al., 2020).

Enantioselective Fluorination

Yasui et al. (2011) introduced a novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, demonstrating its utility in improving the enantioselectivity of certain chemical reactions. This research highlights the versatility of fluorinated benzenesulfonamides in stereoselective synthesis (Yasui et al., 2011).

SNAr Displacement Reactions

Whitfield et al. (2003) explored SNAr displacement reactions involving compounds like 4-aminobenzenesulfonamide. Their findings emphasize the reactivity of such compounds under specific conditions, which could have implications for the development of new pharmaceuticals or chemical processes (Whitfield et al., 2003).

Catalyst in Isoquinuclidines Synthesis

Wu et al. (2013) used N-Fluorobenzenesulfonimide as a catalyst for the synthesis of isoquinuclidines, showing the potential of such compounds in facilitating complex organic syntheses (Wu et al., 2013).

Electrophilic Cyanation Reactions

Anbarasan et al. (2011) employed N-Cyano-N-phenyl-p-methylbenzenesulfonamide for cyanating aryl bromides, demonstrating the potential of sulfonamides in electrophilic cyanation reactions, an important process in organic synthesis (Anbarasan et al., 2011).

特性

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FNO3S/c1-11-9-13(7-8-14(11)16)21(19,20)17-10-15(18)12-5-3-2-4-6-12/h7-9,12,15,17-18H,2-6,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSBCWOFPURQCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2CCCCC2)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclohexyl-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine](/img/structure/B2478334.png)

![4-chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2478339.png)

![2,4-Dinitro-1-(2-{[(4-toluidinocarbonyl)oxy]imino}cyclohexyl)benzene](/img/structure/B2478347.png)

![3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2478354.png)

![8-(3-ethoxypropyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2478355.png)